3-O-Methyltolcapone D7 chemical structure and properties
3-O-Methyltolcapone D7 chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-O-Methyltolcapone D7 is the deuterated analog of 3-O-Methyltolcapone, the major active metabolite of Tolcapone. Tolcapone is a potent, selective, and reversible inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the degradation of catecholamines, including dopamine. By inhibiting COMT, Tolcapone increases the bioavailability of levodopa, a precursor to dopamine, making it a valuable adjunct therapy in the management of Parkinson's disease.
The deuterium-labeled 3-O-Methyltolcapone D7 serves as an essential tool in pharmacokinetic and metabolic studies of Tolcapone. Its near-identical physicochemical properties to the unlabeled compound, coupled with its distinct mass, make it an ideal internal standard for bioanalytical methods such as liquid chromatography-mass spectrometry (LC-MS), ensuring accuracy and precision in quantifying Tolcapone and its metabolites in biological matrices. This guide provides a comprehensive overview of the chemical structure, properties, and relevant experimental contexts of 3-O-Methyltolcapone D7.
Chemical Structure and Properties
3-O-Methyltolcapone D7 is structurally identical to 3-O-Methyltolcapone, with the exception of seven hydrogen atoms being replaced by deuterium isotopes. These substitutions are located on the p-tolyl ring, specifically on the methyl group and the aromatic ring.
Table 1: Chemical and Physical Properties of 3-O-Methyltolcapone D7
| Property | Value | Reference |
| IUPAC Name | (4-hydroxy-3-methoxy-5-nitrophenyl)(2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl)methanone | [1] |
| Molecular Formula | C₁₅H₆D₇NO₅ | [2] |
| Molecular Weight | 294.31 g/mol (approx.) | [1] |
| SMILES | O=C(C1=CC(OC)=C(C(--INVALID-LINK--=O)=C1)O)C2=C([2H])C([2H])=C(C([2H])([2H])[2H])C([2H])=C2[2H] | [1] |
| Parent Drug | Tolcapone | [2] |
| Category | Stable Isotope Labeled Reference Standard, Drug Metabolite |
Synthesis
Biological Context: The Role of COMT Inhibition
Tolcapone, the parent drug of 3-O-Methyltolcapone D7, exerts its therapeutic effect by inhibiting the enzyme Catechol-O-methyltransferase (COMT). COMT is a key enzyme in the metabolic pathway of catecholamines, including the neurotransmitter dopamine. In patients with Parkinson's disease treated with levodopa, a significant portion of the levodopa is peripherally converted to 3-O-methyldopa (3-OMD) by COMT, reducing the amount of levodopa that can cross the blood-brain barrier and be converted to dopamine in the brain.
By inhibiting COMT, Tolcapone increases the plasma half-life and bioavailability of levodopa, leading to more stable plasma concentrations and enhanced therapeutic efficacy. The following diagram illustrates the downstream effects of COMT inhibition by Tolcapone.
Pharmacokinetics and Metabolism of Tolcapone
Tolcapone is extensively metabolized in the body, with the primary metabolic pathways being glucuronidation and methylation by COMT to form 3-O-Methyltolcapone. A smaller fraction undergoes oxidation and reduction of the nitro group. 3-O-Methyltolcapone is the major circulating metabolite and has a significantly longer half-life than the parent drug.
Table 2: Pharmacokinetic Parameters of Tolcapone and 3-O-Methyltolcapone (Non-deuterated) in Healthy Volunteers after a Single 200 mg Oral Dose of [¹⁴C]-Tolcapone
| Parameter | Tolcapone | 3-O-Methyltolcapone |
| Cmax (µg/mL) | 3.6 ± 1.2 | 1.1 ± 0.3 |
| tmax (h) | 2.2 ± 0.8 | 8.8 ± 3.6 |
| AUC(0,∞) (µg·h/mL) | 14.2 ± 3.6 | 63.8 ± 17.0 |
| t½,z (h) | 2.9 ± 0.9 | 31.6 ± 10.0 |
| Data adapted from Jorga et al. (1999). |
The following diagram illustrates the main metabolic pathways of Tolcapone.
Experimental Protocols
The primary application of 3-O-Methyltolcapone D7 is as an internal standard in the bioanalysis of Tolcapone and its metabolites. Below is a representative, generalized protocol for the quantification of Tolcapone in human plasma using an LC-MS/MS method with a deuterated internal standard.
Objective: To determine the concentration of Tolcapone in human plasma samples.
Internal Standard: 3-O-Methyltolcapone D7
Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Tolcapone reference standard
-
3-O-Methyltolcapone D7 internal standard solution (in methanol)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Experimental Workflow:
Detailed Methodological Steps:
-
Preparation of Calibration Standards and Quality Control Samples:
-
Prepare stock solutions of Tolcapone and 3-O-Methyltolcapone D7 in methanol.
-
Serially dilute the Tolcapone stock solution to prepare working solutions for calibration standards and quality control (QC) samples.
-
Spike blank human plasma with the working solutions to create a calibration curve (e.g., 1-1000 ng/mL) and QC samples at low, medium, and high concentrations.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (unknown, calibrator, or QC), add 20 µL of the 3-O-Methyltolcapone D7 internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions (Representative):
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% B over several minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Tolcapone transition: e.g., m/z [M+H]⁺ → fragment ion.
-
3-O-Methyltolcapone D7 transition: e.g., m/z [M+H]⁺ → fragment ion. The specific m/z values would be determined during method development.
-
-
-
Data Analysis:
-
Integrate the peak areas for both Tolcapone and 3-O-Methyltolcapone D7.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations using a weighted linear regression.
-
Determine the concentration of Tolcapone in the unknown samples and QC samples from the calibration curve.
-
Method Validation: This bioanalytical method would require full validation according to regulatory guidelines (e.g., FDA, EMA). The validation would assess parameters such as selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability of the analyte in the biological matrix under various conditions.
Conclusion
3-O-Methyltolcapone D7 is an indispensable tool for the accurate and precise quantification of Tolcapone and its metabolites in biological samples. Its use as an internal standard in LC-MS/MS-based bioanalytical methods is crucial for robust drug development and pharmacokinetic studies. This guide has provided a technical overview of its chemical properties, biological relevance, and a representative experimental protocol for its application, serving as a valuable resource for researchers in the pharmaceutical sciences.
